

Application of 3-Oxetanamine in the Synthesis of Antiviral Agents

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Compound of Interest

Compound Name: 3-Oxetanamine

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Introduction

3-Oxetanamine is a versatile building block in medicinal chemistry, valued for its ability to introduce unique three-dimensional structural motifs into drug candidates. Its incorporation can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This application note focuses on the use of **3-oxetanamine** and its derivatives in the synthesis of novel antiviral agents, with a detailed focus on the promising respiratory syncytial virus (RSV) inhibitor, Ziresovir (AK0529).

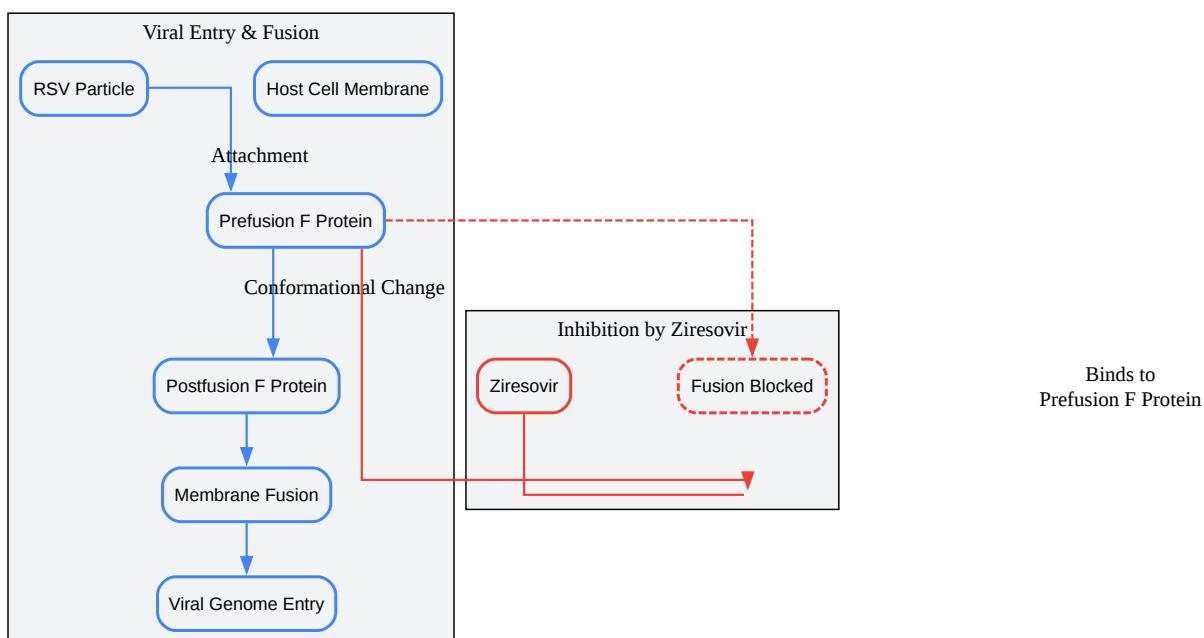
Case Study: Ziresovir (AK0529) - A Potent RSV Fusion Inhibitor

Ziresovir is an orally bioavailable antiviral drug candidate that has shown significant efficacy in clinical trials for the treatment of RSV infections in infants.^{[1][2]} It functions as a potent inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.^[3] The synthesis of Ziresovir utilizes a derivative of **3-oxetanamine**, highlighting the importance of this scaffold in the development of new antiviral therapies.

Mechanism of Action of Ziresovir

The RSV F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter and initiate infection. This process involves a significant

conformational change in the F protein from a prefusion to a postfusion state. Ziresovir binds to a specific pocket within the central cavity of the prefusion F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[3] This effectively blocks viral entry and prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection.

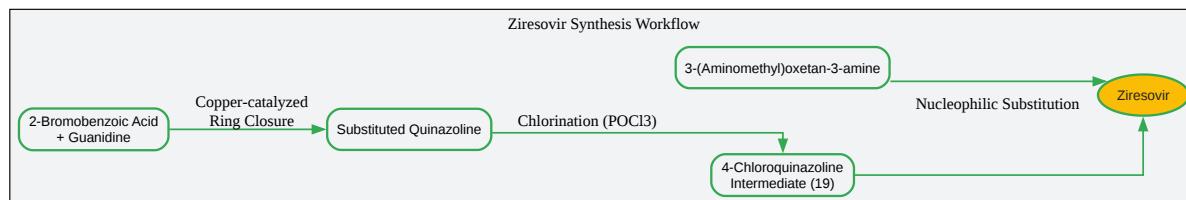


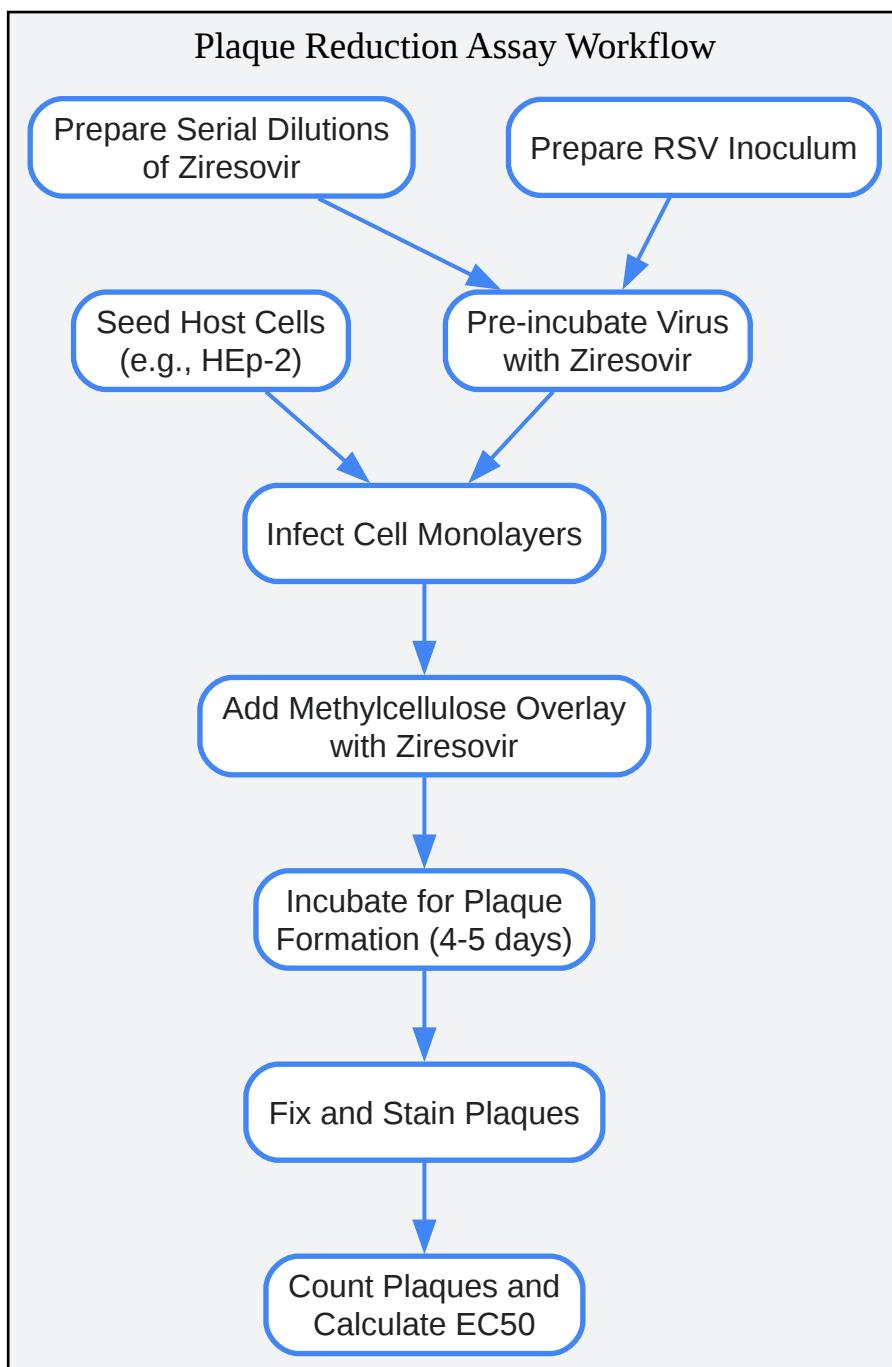
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Caption: Mechanism of action of Ziresovir.

Synthesis of Ziresovir

An optimized, three-step synthesis of Ziresovir has been developed, which is chromatography-free and suitable for large-scale production.[1][4] The key final step involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with 3-(aminomethyl)oxetan-3-amine, a derivative of **3-oxetanamine**.





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